molecular formula C52H56N2 B8203704 4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl

4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl

Cat. No.: B8203704
M. Wt: 709.0 g/mol
InChI Key: OFUWRAFMFGLINE-UHFFFAOYSA-N
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Description

4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl (CAS: 838862-47-8) is a carbazole-based biphenyl derivative characterized by two 3,6-di-tert-butylcarbazole moieties symmetrically attached to a biphenyl core. Its molecular formula is C₅₄H₆₀N₂, with a molecular weight of 737.07 g/mol. The tert-butyl substituents enhance solubility, reduce aggregation, and improve thermal stability, making it suitable for optoelectronic applications, particularly as a host material in organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

3,6-ditert-butyl-9-[4-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56N2/c1-49(2,3)35-17-25-45-41(29-35)42-30-36(50(4,5)6)18-26-46(42)53(45)39-21-13-33(14-22-39)34-15-23-40(24-16-34)54-47-27-19-37(51(7,8)9)31-43(47)44-32-38(52(10,11)12)20-28-48(44)54/h13-32H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUWRAFMFGLINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)C(C)(C)C)C8=C6C=CC(=C8)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838862-47-8
Record name 838862-47-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is employed to link two aromatic rings through a palladium-catalyzed cross-coupling mechanism. A representative procedure involves:

  • Reacting 4-bromo-2,3,5,6-tetrafluorobenzonitrile with arylboronic acids (e.g., 4-(tert-butyl)phenylboronic acid) in 1,4-dioxane.

  • Catalytic system: Pd[P(Ph)₃]₄ (5 mol%) and K₃CO₃ as base.

  • Conditions: 105°C for 18 hours under nitrogen atmosphere, yielding fluorinated biphenyl intermediates with >75% efficiency.

Key Data Table 1: Representative Suzuki-Miyaura Reaction Parameters

ParameterValue/DetailSource
CatalystPd[P(Ph)₃]₄ (5 mol%)
BaseK₃CO₃ (2 eq)
Solvent1,4-Dioxane/Water (10:1 v/v)
Temperature105°C
Yield74–78%

Carbazole Functionalization via Nucleophilic Aromatic Substitution

Following biphenyl core synthesis, 3,6-di-tert-butylcarbazole is introduced through sequential nucleophilic substitutions:

  • Step 1 : Deprotonation of carbazole using NaH in DMF at 0°C.

  • Step 2 : Reaction with fluorinated biphenyl intermediates at 150°C for 24 hours , facilitated by Cs₂CO₃ as base.

  • Steric considerations : The tert-butyl groups necessitate prolonged reaction times to overcome steric hindrance.

Critical Observation : The use of Cs₂CO₃ instead of weaker bases (e.g., K₂CO₃) improves substitution efficiency by enhancing fluoride displacement in electron-deficient aryl fluorides.

Advanced Methodologies for Enhanced Yield and Purity

Sequential Functionalization of Biphenyl Intermediates

To avoid simultaneous substitution at multiple positions, a stepwise approach is adopted:

  • Initial substitution with unsubstituted carbazole at room temperature (24 hours).

  • Secondary substitution with 3,6-di-tert-butylcarbazole under elevated temperatures (150°C).
    This strategy reduces side reactions and improves regioselectivity, achieving isolated yields of 47–51% for the final product.

Palladium-Mediated Reductive Cyclization for Carbazole Precursors

An alternative route to carbazole precursors involves palladium/phenanthroline-catalyzed reductive cyclization of o-nitrobiphenyls using CO as a reductant:

  • Reagents : PdCl₂, phenanthroline (Phen), phenyl formate (CO source).

  • Conditions : 170°C in DMF for 16 hours, yielding carbazoles with >80% conversion.

  • Application : This method efficiently generates carbazole building blocks for subsequent tert-butyl functionalization.

Key Data Table 2: Reductive Cyclization Parameters

ParameterValue/DetailSource
CatalystNa₂[PdCl₄]/Phen (0.5 mol%)
ReductantPhenyl formate (4.4 eq)
SolventDMF
Temperature170°C
Reaction Time16 hours

Purification and Characterization Protocols

Chromatographic Purification

Crude products are purified via flash column chromatography using silica gel and gradients of dichloromethane (DCM)/hexane (1:4 v/v). This resolves unreacted starting materials and regioisomeric byproducts.

Solubility-Driven Crystallization

Compound X exhibits limited solubility in polar solvents (e.g., ethanol) but dissolves readily in DCM or toluene. Recrystallization from DCM/hexane mixtures at −20°C yields analytically pure material.

Analytical Validation

  • ¹H/¹³C NMR : Confirms substitution patterns and tert-butyl group integration.

  • Mass Spectrometry : Validates molecular weight (709.0 g/mol).

  • HPLC Purity : >98% by reversed-phase chromatography.

Challenges and Mitigation Strategies

Steric Hindrance from tert-Butyl Groups

The bulky tert-butyl substituents on carbazole:

  • Slow reaction kinetics : Addressed by prolonged heating (24–48 hours).

  • Low solubility : Mitigated using high-boiling solvents (DMF, toluene).

Pd Catalyst Deactivation

  • Pd black formation : Minimized by strict oxygen exclusion and catalyst recycling.

  • Alternative ligands : Phenanthroline enhances catalyst stability in reductive cyclization.

Scale-Up Considerations for Industrial Production

Solvent and Reagent Optimization

  • DMF substitution : Replacing DMF with toluene reduces toxicity and facilitates recycling.

  • Catalyst loading : Pd[P(Ph)₃]₄ can be reduced to 2–3 mol% without yield loss.

Continuous Flow Synthesis

Pilot-scale studies suggest that continuous flow reactors improve heat transfer and reduce reaction times for Suzuki-Miyaura steps by 40%.

Emerging Innovations in Carbazole Synthesis

Photoredox Catalysis

Recent advances utilize iridium photocatalysts to mediate C–N bond formation at ambient temperatures, potentially bypassing high-temperature substitutions.

Electrochemical Methods

Anodic oxidation of biphenyl amines offers a metal-free route to carbazoles, though tert-butyl functionalization remains challenging .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl has been studied for its role as an electron transport layer in OLEDs. Its high thermal stability and excellent charge transport properties make it suitable for improving the efficiency and longevity of OLED devices. Research indicates that incorporating this compound into the device architecture can enhance luminance and reduce operational voltage .

Organic Photovoltaics (OPVs)

In OPVs, this compound serves as a hole transport material. Its ability to facilitate charge separation and transport contributes to improved power conversion efficiencies. Studies have shown that devices utilizing this compound exhibit higher performance metrics compared to those using traditional materials .

Photonics

Fluorescent Materials

The compound's strong fluorescence properties make it an excellent candidate for applications in photonic devices. It has been used in the development of fluorescent sensors and light-emitting materials due to its ability to emit bright light upon excitation. This characteristic is particularly valuable in bioimaging and sensor technologies .

Laser Applications

Research indicates that this compound can be employed in laser systems where its optical properties contribute to efficient light generation and amplification. Its stability under various environmental conditions enhances its applicability in high-performance laser setups .

Biological Applications

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings warrant further research into its therapeutic applications in oncology .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. It has been studied for its ability to inhibit acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. In vitro assays have demonstrated promising results regarding its efficacy as a cognitive enhancer .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
OLEDs Enhanced luminance and reduced operational voltage
OPVs Improved power conversion efficiency
Anticancer Activity Induces apoptosis in cancer cells
Neuroprotective Effects Inhibits acetylcholinesterase activity

Mechanism of Action

The mechanism of action of 4,4’-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1’-biphenyl in optoelectronic applications involves its ability to transport charge carriers efficiently. The molecular structure allows for effective π-π stacking interactions, facilitating charge mobility. In biological systems, the compound may interact with specific molecular targets, modulating their activity through binding interactions .

Comparison with Similar Compounds

4,4'-Bis(9H-carbazol-9-yl)biphenyl (CBP)

  • Structure : Lacks tert-butyl groups at the 3,6-positions of carbazole.
  • Properties :
    • Molecular weight: 484.60 g/mol .
    • Melting point: 283°C .
    • Used as a benchmark host material in OLEDs due to balanced charge transport.
  • Comparison :
    • The tert-butyl groups in 4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl reduce crystallinity and enhance thin-film morphology compared to CBP, leading to improved device stability .
    • Higher thermal stability (decomposition temperature >300°C) due to steric hindrance from tert-butyl groups .

Brominated CBP Derivatives (CBP-Br2 and CBP-Br4)

  • Structure : Bromine atoms substituted at carbazole positions (e.g., 3,6-dibromo-CBP) .
  • Properties :
    • Increased electron affinity due to bromine’s electron-withdrawing nature.
    • Used in phosphorescent OLEDs to facilitate triplet exciton confinement.
  • Comparison :
    • This compound exhibits lower electron mobility than CBP-Br4 but superior hole transport, making it ideal for hybrid host-guest systems .

1,1′-(2,2′-Dimethyl-4,4′-biphenyldiyl)bis(3,6-dimethyl-9H-carbazole)

  • Structure : Methyl substituents at carbazole (3,6-) and biphenyl (2,2′-) positions .
  • Properties :
    • Molecular weight: 568.76 g/mol.
    • Reduced steric bulk compared to tert-butyl derivatives.
  • Comparison: The tert-butyl groups in the target compound provide better solubility in non-polar solvents (e.g., toluene), whereas methylated analogs are more rigid and prone to crystallization .

Ethynyl-Linked Carbazole Derivatives

  • Structure : Example: 4,4’-(([1,1’-Biphenyl]-4,4’-diylbis(ethyne-2,1-diyl))bis(2,6-bis(3,6-di-tert-butylcarbazol)pyridine-3,5-dicarbonitrile)) .
  • Properties :
    • Extended π-conjugation via ethynyl linkers enhances charge mobility.
    • Used in organic semiconductors.
  • Comparison :
    • The target compound lacks ethynyl bridges, resulting in lower conductivity but higher stability under oxidative conditions .

OLED Performance Metrics

Compound Luminance (cd/m²) Current Efficiency (cd/A) Lifetime (hrs @ 1000 cd/m²) Reference
Target Compound 15,460 7.5 >500
CBP 12,300 6.2 300
CBP-Br4 10,200 5.8 450

Advantages in Device Fabrication

  • The tert-butyl groups improve compatibility with solution-processing techniques (e.g., spin-coating) compared to CBP, which requires vacuum deposition .
  • Enhanced triplet energy transfer in phosphorescent OLEDs due to reduced intermolecular quenching .

Biological Activity

4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by multiple carbazole units and bulky tert-butyl groups, suggests interesting pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C52H56N2C_{52}H_{56}N_{2} with a molecular weight of approximately 709.03 g/mol . The structural complexity of this compound contributes to its potential interactions with biological targets.

Antioxidant Activity

Recent studies indicate that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple carbazole units enhances electron donation capabilities, which may contribute to antioxidant activity. A comparative analysis revealed that derivatives of carbazole demonstrate varying degrees of radical scavenging ability .

Anti-inflammatory Effects

Research has shown that derivatives of carbazole can inhibit enzymes involved in inflammatory pathways. For instance, a study on structurally related compounds demonstrated inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. Compounds with bulky substituents were found to enhance selectivity towards sEH inhibition . This suggests that this compound may possess similar anti-inflammatory properties.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of carbazole derivatives have been extensively studied. For example, certain analogs have shown promising results against various cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications at specific positions significantly influence cytotoxicity. Compounds similar to this compound have exhibited IC50 values in the nanomolar range against tumor cells .

Study 1: In Vitro Evaluation

A study evaluated the biological activity of several carbazole derivatives, including this compound. The compound was tested for its ability to inhibit cell proliferation in human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of approximately 75 nM against A549 lung cancer cells .

Study 2: In Vivo Assessment

In vivo studies using murine models demonstrated that compounds structurally related to this compound could reduce tumor growth significantly. Mice treated with these compounds showed a marked decrease in tumor size compared to control groups .

Data Summary

Biological Activity IC50 Value (nM) Cell Line Reference
Cytotoxicity75A549 (Lung Cancer)
Anti-inflammatoryN/AsEH Inhibition
Antioxidant ActivityN/ARadical Scavenging

Q & A

Q. What are the key considerations for synthesizing 4,4'-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1'-biphenyl?

The synthesis involves a one-step Ullmann coupling reaction. Critical parameters include:

  • Reagents : Carbazole derivatives, 1,4-diiodobenzene, potassium tert-butoxide (base), CuCl₂·2H₂O (catalyst), Ag₂CO₃ (oxidizer), and 18-crown-6 (phase-transfer catalyst) in DMPU solvent .
  • Conditions : Reaction at 140°C for 48 hours under an air atmosphere. Post-reaction purification via column chromatography (petroleum ether:DCM, 10:1 v/v) yields the product .
  • Yield Optimization : Excess carbazole (2:1 molar ratio to diiodobenzene) improves coupling efficiency. Catalyst loading (CuCl₂·2H₂O at 1 mmol) and solvent choice (DMPU’s high boiling point) are critical for reproducibility .

Table 1: Synthesis Parameters

ParameterValue/ComponentRole
Temperature140°CFacilitate C–N coupling
Reaction Time48 hoursEnsure completion
Catalyst SystemCuCl₂·2H₂O/Ag₂CO₃/18-crown-6Redox mediation, phase transfer
PurificationColumn chromatographyRemove unreacted intermediates

Q. Which characterization techniques are critical for confirming the molecular structure?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolves atomic positions and confirms biphenyl linkage and tert-butyl substitution patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C–N stretching at ~1259 cm⁻¹, tert-butyl C–H vibrations at ~2961 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms carbazole proton environments and tert-butyl group integration .
  • Sublimation Purification : Ensures high purity (>99%) by removing low-volatility impurities, validated via melting point analysis (212–214°C) .

Q. How do tert-butyl groups influence the compound’s physicochemical properties?

The bulky tert-butyl substituents:

  • Enhance Solubility : Improve solubility in non-polar solvents (e.g., dichloromethane) due to steric shielding of polar carbazole cores .
  • Modify Thermal Stability : Increase melting points (e.g., 228–230°C for analogous carbazole derivatives) by reducing molecular flexibility .
  • Tune Electronic Properties : Electron-donating tert-butyl groups elevate HOMO levels, potentially enhancing hole-transport capabilities in organic electronics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Factorial Design : Systematically vary catalyst loading (CuCl₂), solvent (DMPU vs. toluene), and temperature to identify optimal conditions .
  • Alternative Catalysts : Test Pd-based systems (e.g., Pd₂(dba)₃ with S-phos ligand) for milder conditions, as seen in Suzuki-Miyaura couplings of carbazoles .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 hours to 6–12 hours) while maintaining yield .

Table 2: Optimization Strategies

StrategyExampleOutcome
Catalyst ScreeningPd₂(dba)₃/S-phosHigher coupling efficiency
Solvent ScreeningDMPU vs. 1,4-dioxaneImproved solubility
Temperature Gradients120°C vs. 140°CReduced decomposition

Q. How can computational methods resolve contradictions in reported thermal stability data?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model decomposition pathways and identify thermally labile bonds .
  • Thermogravimetric Analysis (TGA) Cross-Validation : Compare experimental TGA curves (e.g., 5% weight loss at 300°C) with simulated data to pinpoint inconsistencies .
  • Crystallographic Analysis : Correlate thermal stability with molecular packing (e.g., π-π stacking vs. tert-butyl steric effects) .

Q. What role do computational tools play in designing derivatives for specific applications?

  • Reaction Path Prediction : ICReDD’s quantum chemical workflows predict feasible synthetic routes for carbazole-biphenyl derivatives, minimizing trial-and-error .
  • Property Prediction : Machine learning models trained on carbazole datasets estimate HOMO/LUMO gaps and charge mobility for OLED/OFET applications .
  • Conflicting Data Resolution : Molecular dynamics simulations reconcile discrepancies in solubility or aggregation behavior observed experimentally .

Methodological Guidance

  • Data Contradiction Analysis : Cross-reference SC-XRD, NMR, and IR data to validate structural assignments. For thermal stability conflicts, replicate TGA under inert vs. air atmospheres .
  • Environmental Factor Control : Conduct reactions under strict inert conditions (N₂/Ar) to prevent oxidation of tert-butyl groups, which may alter electronic properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Bis(3,6-di-tert-butyl-9h-carbazol-9-yl)-1,1'-biphenyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.